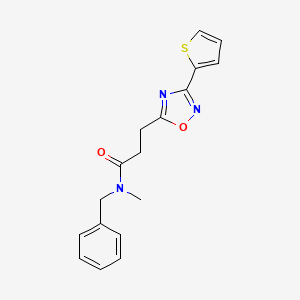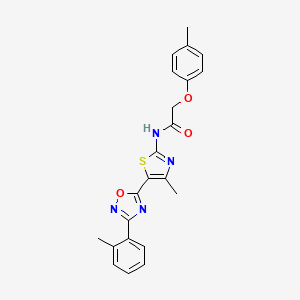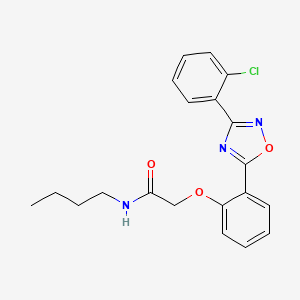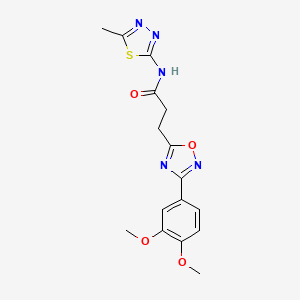
ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate, also known as EMOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMOB is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of bacterial growth. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In animal studies, this compound has been shown to be well-tolerated and to have a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate for lab experiments is its high purity and yield, which make it a valuable tool for scientific research. However, this compound is a complex compound that requires specialized equipment and expertise to synthesize, which may limit its availability for some researchers. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in some areas of research.
Orientations Futures
There are many potential future directions for research on ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One area of interest is the development of new cancer treatments based on the inhibition of key enzymes and signaling pathways involved in cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as inflammation and bacterial infections. Finally, the optimization of the synthesis method for this compound may lead to improvements in its availability and affordability, making it a more widely used tool in scientific research.
Méthodes De Synthèse
The synthesis of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate involves a multi-step process that begins with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 2-bromoanisole to form 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol. This compound is then reacted with ethyl 4-(bromomethyl)benzoate in the presence of a base to form ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetate). Finally, this compound is hydrolyzed to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
Ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, this compound has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
ethyl 4-[[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-3-26-20(25)14-8-10-15(11-9-14)22-18(24)12-27-17-7-5-4-6-16(17)19-21-13(2)23-28-19/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAJFFKOHGTERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)




![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)

![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


